DL-Valine-d8

Description

BenchChem offers high-quality DL-Valine-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Valine-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

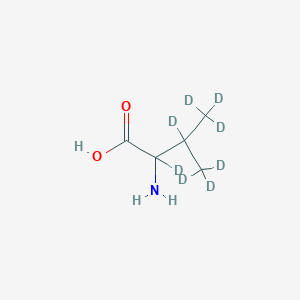

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514732 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-63-8 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is DL-Valine-d8 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine-d8 is a stable, non-radioactive, isotopically labeled form of the essential amino acid valine. In this molecule, eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution makes DL-Valine-d8 an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of natural valine in biological systems while being distinguishable by mass-sensitive analytical techniques.

Chemical Properties

DL-Valine-d8 is a white solid with chemical characteristics closely mirroring those of natural DL-Valine. The primary distinction lies in its increased molecular weight due to the presence of eight deuterium atoms. This mass difference is the basis for its utility in isotope tracing and as an internal standard.

Table 1: Chemical and Physical Properties of DL-Valine-d8

| Property | Value |

| Chemical Formula | C₅H₃D₈NO₂ |

| Linear Formula | (CD₃)₂CDCD(NH₂)CO₂H[1] |

| Molecular Weight | 125.20 g/mol [1][2][3][4] |

| CAS Number | 203784-63-8 |

| Appearance | White to off-white solid |

| Melting Point | 295 °C (sublimes) |

| Isotopic Purity | ≥98 atom % D |

| Assay | ≥99% (CP) |

| Storage Temperature | Room temperature |

Synthesis and Manufacturing

The synthesis of deuterated amino acids like DL-Valine-d8 can be achieved through several methods. While specific proprietary synthesis routes are not publicly disclosed, general experimental approaches include:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as heavy water (D₂O), often catalyzed by a metal catalyst like palladium. For the synthesis of β-deuterated amino acids, a palladium-catalyzed H/D exchange protocol for a β-deuterated N-protected amino amide has been developed, which can then be converted to the β-deuterated amino acid.

-

Microbial Synthesis: Certain microorganisms can be cultured in a medium enriched with deuterium to produce deuterated biomolecules, including amino acids. Facultative methylotrophic bacteria, for instance, have been used to prepare highly deuterated phenylalanine, alanine, valine, and leucine/isoleucine.

-

Chemical Synthesis from Deuterated Precursors: A multi-step chemical synthesis can be employed, starting with commercially available deuterated building blocks.

The following diagram illustrates a generalized workflow for the synthesis of a deuterated amino acid via H/D exchange.

Caption: Generalized workflow for deuterated amino acid synthesis.

Applications in Research and Drug Development

The primary utility of DL-Valine-d8 stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Internal Standard for Mass Spectrometry

DL-Valine-d8 is widely used as an internal standard in quantitative mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). When analyzing biological samples, an internal standard is a compound added in a known amount to the sample to correct for variations in sample preparation and instrument response. As DL-Valine-d8 is chemically identical to valine, it co-elutes and ionizes similarly, but its different mass allows for its separate detection. This enables precise and accurate quantification of the unlabeled valine in the sample.

The diagram below outlines the use of DL-Valine-d8 as an internal standard in a typical quantitative LC-MS workflow.

References

A Technical Guide to DL-Valine-d8: Structure and Molecular Properties

This technical guide provides a concise overview of the core structural and molecular characteristics of DL-Valine-d8, an isotopically labeled form of the amino acid valine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Molecular Data

The fundamental properties of DL-Valine-d8 are summarized in the table below. This data is critical for a range of applications, from metabolic research to use as an internal standard in mass spectrometry-based quantification.

| Property | Value | Source |

| Molecular Weight | 125.20 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₅H₃D₈NO₂ | |

| Linear Formula | (CD₃)₂CDCD(NH₂)CO₂H | |

| IUPAC Name | (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

| CAS Number | 35045-72-8 |

Structural Representation

DL-Valine-d8 is a deuterated analog of DL-Valine, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is key to its utility in various analytical and research applications. The positions of deuterium labeling are on the isopropyl group and the alpha-carbon.

The logical relationship and structure of DL-Valine-d8 can be visualized as follows:

Experimental Applications and Methodologies

The primary utility of DL-Valine-d8 stems from its increased mass due to the deuterium atoms. This mass shift allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

Typical Experimental Workflow: Isotope Dilution Mass Spectrometry

A common application for DL-Valine-d8 is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of endogenous valine in biological samples. A generalized workflow for this application is outlined below.

Methodology for LC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase or HILIC liquid chromatography column is typically used to separate valine from other amino acids and matrix components. The mobile phases often consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both endogenous valine and DL-Valine-d8 are monitored.

-

Quantification: The ratio of the peak area of endogenous valine to the peak area of the DL-Valine-d8 internal standard is calculated. This ratio is then used to determine the concentration of endogenous valine in the original sample by comparing it to a calibration curve.

The use of a stable isotope-labeled internal standard like DL-Valine-d8 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.

References

- 1. L-Valine-d8 | C5H11NO2 | CID 12169458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Valine-d8 ≥98 atom % D, ≥98% (CP) | 35045-72-8 [sigmaaldrich.com]

- 4. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]

- 5. L-Valine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

A Technical Guide to the Isotopic Enrichment and Purity of DL-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine-d8 is a stable isotope-labeled (SIL) form of the essential amino acid valine, in which eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in a wide range of scientific applications, particularly in mass spectrometry-based quantitative analysis and metabolic research. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished and traced.

This technical guide provides an in-depth overview of the critical quality attributes of DL-Valine-d8: isotopic enrichment and chemical purity. It details the analytical methodologies used to determine these parameters and discusses the importance of high purity for its primary applications in research and drug development.

Core Concepts: Isotopic Enrichment and Chemical Purity

The utility of DL-Valine-d8 is fundamentally dependent on two key quality metrics:

-

Isotopic Enrichment: This refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. It is typically expressed as "atom percent D". A high isotopic enrichment (ideally >98%) is crucial to minimize interference from the naturally occurring unlabeled analyte and to ensure accurate quantification.

-

Chemical Purity: This is the percentage of the material that is chemically DL-Valine-d8, exclusive of any chemical impurities (e.g., other amino acids, reagents from synthesis). High chemical purity (typically >98% or 99%) is essential to avoid introducing confounding variables into experimental systems.

The relationship between these two parameters is critical. A product can have high chemical purity but low isotopic enrichment, and vice-versa. For most applications, both high chemical and high isotopic purity are required.

Caption: Logical relationship between purity and analytical verification.

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available DL-Valine-d8, compiled from various suppliers.

| Parameter | Typical Specification | Analytical Technique(s) |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Chemical Purity | ≥98% (CP) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Molecular Formula | C₅H₃D₈NO₂ | - |

| Molecular Weight | 125.20 g/mol | - |

| Mass Shift (M+) | +8 | Mass Spectrometry (MS) |

Analytical Methodologies and Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity requires robust analytical techniques. The most common methods employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for purity and enrichment analysis.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

MS is a primary technique for determining isotopic enrichment by measuring the mass-to-charge ratio of ionized molecules.

Experimental Protocol (LC-MS):

-

Sample Preparation:

-

Prepare a stock solution of DL-Valine-d8 in a suitable solvent (e.g., 1 mg/mL in water/methanol).

-

Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.

-

-

Instrumentation (Liquid Chromatography - Mass Spectrometry):

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute valine (e.g., start with 2% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-200.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled valine (m/z 118.086) and DL-Valine-d8 (m/z 126.136).

-

Integrate the peak areas for both species.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Area(d8) / (Area(d8) + Area(d0))] x 100

-

-

Isotopic Enrichment and Structural Integrity by NMR Spectroscopy

NMR spectroscopy provides information on the structural integrity of the molecule and can be used to quantify the level of deuteration.[1]

Experimental Protocol (Quantitative ²H NMR):

-

Sample Preparation:

-

Accurately weigh 5-10 mg of DL-Valine-d8 into a vial.

-

Dissolve the sample in a known volume of a non-deuterated solvent (e.g., H₂O with a known internal standard like maleic acid).[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation (NMR Spectrometer):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Nucleus: ²H (Deuterium).

-

Pulse Sequence: A simple pulse-acquire sequence.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range for valine.

-

Use a calibrated 90° pulse.

-

Employ a relaxation delay of at least 5 times the longest T1 of the signals of interest.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the FID with an appropriate window function.

-

Integrate the area of the deuterium signal corresponding to the deuterated positions on valine.

-

Compare the integral to that of a known concentration internal standard to quantify the amount of deuterated compound.

-

¹H NMR can also be used to observe the reduction in signal intensity at the deuterated positions compared to a non-deuterated valine standard.[1]

-

Chemical Purity Determination by HPLC

HPLC is a standard method for assessing the chemical purity of amino acids.

Experimental Protocol (HPLC with UV Detection):

-

Sample Preparation:

-

Prepare a stock solution of DL-Valine-d8 at a known concentration (e.g., 1 mg/mL) in 0.1 N HCl.

-

Filter the sample through a 0.45 µm syringe filter if necessary.

-

-

Instrumentation (HPLC System):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).

-

Gradient:

-

0-2 min: 0% B

-

2-18 min: 0-100% B

-

18-22 min: 100% B

-

22-25 min: 100-0% B

-

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak area of the main DL-Valine-d8 peak and any impurity peaks.

-

Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.

-

Chemical Purity (%) = [Area(DL-Valine-d8) / Total Area] x 100

-

-

Applications in Research and Drug Development

The high isotopic and chemical purity of DL-Valine-d8 is critical for its applications, which primarily leverage the kinetic isotope effect. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes, a principle now being applied in drug development.[3]

Internal Standard in Quantitative Mass Spectrometry

DL-Valine-d8 is widely used as an internal standard for the accurate quantification of natural valine in biological samples by isotope dilution mass spectrometry.[4]

-

Principle: A known amount of DL-Valine-d8 is spiked into a sample. The ratio of the MS response of the endogenous (unlabeled) valine to the spiked (labeled) standard allows for precise quantification, correcting for sample loss during preparation and variations in instrument response.

Caption: Workflow for using DL-Valine-d8 as an internal standard.

Metabolic Flux Analysis

In metabolic research, deuterated amino acids like DL-Valine-d8 are used as tracers to study metabolic pathways and fluxes in living systems. By tracking the incorporation of deuterium into various metabolites, researchers can elucidate the dynamics of cellular metabolism.

Drug Development and Pharmacokinetics

The "deuteration" of drug candidates is an emerging strategy in pharmaceutical development. Replacing hydrogen with deuterium at sites of metabolic oxidation can:

-

Slow down drug metabolism: This can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

-

Alter metabolic pathways: Potentially reducing the formation of toxic metabolites.

-

Improve the pharmacokinetic profile: Leading to more consistent drug exposure.

While DL-Valine itself is a nutrient, the principles of using deuterated molecules are exemplified by drugs like deutetrabenazine, which has been approved by the FDA. Several other deuterated drugs are currently in clinical trials for various indications. DL-Valine-d8 can be used in pre-clinical studies to understand the metabolic fate of valine and related compounds.

Conclusion

The quality of DL-Valine-d8, defined by its isotopic enrichment and chemical purity, is paramount to its successful application in research and development. Rigorous analytical testing using techniques such as mass spectrometry, NMR spectroscopy, and HPLC is essential to verify these parameters. As an indispensable tool for quantitative proteomics, metabolomics, and as a building block in the development of next-generation deuterated therapeutics, high-purity DL-Valine-d8 will continue to be a key component in advancing scientific discovery.

References

- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Deuterated Valine: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated valine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and applications.

Physical and Chemical Properties of L-Valine-d8

Deuterated valine, specifically L-Valine-d8, is a stable isotope-labeled amino acid where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, making it an invaluable tool in various analytical and research applications.

General and Physical Properties

The table below summarizes the key physical and chemical properties of L-Valine-d8.

| Property | Value | Source |

| Molecular Formula | C₅H₃D₈NO₂ | [1] |

| Linear Formula | (CD₃)₂CDCD(NH₂)CO₂H | |

| Molecular Weight | 125.20 g/mol | [2][3] |

| Exact Mass | 125.129192561 Da | |

| Melting Point | 295-300 °C (subl.) | |

| Boiling Point | Not available in literature | |

| Density | Not available in literature | |

| Appearance | Solid | |

| Optical Activity | [α]20/D +27.5°, c = 8 in 6 M HCl | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% (CP) | |

| CAS Number | 35045-72-8 |

Solubility and Partitioning

| Property | Value | Source |

| Solubility | H₂O: ≥ 41.67 mg/mL (332.83 mM) | |

| PBS (pH 7.2): 1 mg/ml | ||

| XLogP3 | -2.3 |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the signals of carbons attached to deuterium will show characteristic splitting patterns and may experience a slight upfield shift. A variety of 1D and 2D NMR experiments for non-deuterated L-Valine can be found in the Biological Magnetic Resonance Data Bank (BMRB) under entry bmse000052, which can serve as a reference for comparison.

-

Mass Spectrometry (MS) : The mass spectrum of L-Valine-d8 will show a molecular ion peak (M+) at m/z 125.20, which is 8 mass units higher than that of non-deuterated valine (117.15 g/mol ). This mass shift is a key feature utilized in its application as an internal standard.

Experimental Protocols

This section outlines key experimental methodologies related to the synthesis and application of deuterated valine.

Synthesis of Deuterated Valine

Several methods have been developed for the synthesis of deuterated amino acids. Below are summaries of two common approaches.

3.1.1. Palladium-Catalyzed H/D Exchange

This method allows for the site-selective deuteration of amino acids. A general protocol involves the use of a palladium catalyst, a deuterium source (e.g., D₂O), and specific reaction conditions to facilitate the exchange of hydrogen for deuterium atoms at desired positions.

-

General Procedure : A protected amino acid derivative is dissolved in a suitable solvent with a palladium catalyst (e.g., Pd(OAc)₂). The reaction mixture is then heated in the presence of a deuterium source. The protecting groups are subsequently removed to yield the deuterated amino acid. The specific conditions, such as temperature, reaction time, and choice of catalyst and protecting groups, are optimized for each amino acid to achieve high deuterium incorporation.

3.1.2. Microbial Synthesis

Facultative methylotrophic bacteria, such as Brevibacterium methylicum, can be utilized to produce highly deuterated amino acids.

-

General Procedure : The bacteria are cultured in a minimal salt medium where the primary carbon source is a deuterated substrate, such as [U-²H]MeOH, and the medium is prepared with heavy water (D₂O). The bacteria incorporate deuterium into the amino acids they synthesize. The deuterated amino acids, including valine, are then isolated from the culture medium.

Application as an Internal Standard in Quantitative Analysis

Deuterated valine is widely used as an internal standard in quantitative mass spectrometry-based assays to improve accuracy and precision.

-

Protocol for Sample Preparation and LC-MS/MS Analysis :

-

Preparation of Stock and Working Solutions : Prepare a stock solution of L-Valine-d8 in a suitable solvent. From this, prepare a working solution at a concentration that provides a robust signal.

-

Sample Spiking : Add a known amount of the L-Valine-d8 working solution to all calibration standards, quality control samples, and unknown biological samples.

-

Protein Precipitation : To the spiked samples, add a cold organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate proteins.

-

Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

-

Analysis : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Data Analysis : Quantify the analyte by calculating the peak area ratio of the non-deuterated valine to the deuterated internal standard.

-

Applications in Research and Drug Development

The unique properties of deuterated valine make it a valuable tool in several research areas.

Metabolic Research and Flux Analysis

Deuterated valine is used as a tracer to study metabolic pathways and quantify the flux of metabolites through these pathways. In these experiments, cells or organisms are cultured with a medium containing deuterated valine. The incorporation of deuterium into various metabolites is then tracked over time using mass spectrometry or NMR. This allows for the elucidation of metabolic networks and the identification of changes in metabolic activity in response to various stimuli or disease states.

Protein Turnover Studies

The rate of protein synthesis and degradation can be measured using deuterated valine.

-

Experimental Design : An organism is fed a diet containing a known concentration of deuterated valine for a specific period. Tissue samples are collected at different time points, and proteins are extracted and digested into peptides. The ratio of deuterated to non-deuterated valine in specific peptides is measured by mass spectrometry. This ratio is used to calculate the rate of incorporation of the labeled amino acid, which reflects the rate of protein synthesis.

Visualizations

The following diagrams illustrate key workflows and logical relationships involving deuterated valine.

Caption: Workflow for using L-Valine-d8 as an internal standard.

Caption: Workflow for metabolic flux analysis using L-Valine-d8.

References

DL-Valine-d8 CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number and safety data for DL-Valine-d8, a deuterated form of the essential amino acid valine. This document is intended to serve as a core resource for laboratory and research professionals.

Chemical Identification

The CAS number for DL-Valine-d8 is 203784-63-8 [1][2][3][4][5].

| Identifier | Value |

| Chemical Name | DL-Valine-2,3,4,4,4,4',4',4'-d8 |

| Synonyms | DL-Valine-2,3,4,4,4,5,5,5-d8, (±)-α-Aminoisovaleric acid-d8 |

| Molecular Formula | C₅H₃D₈NO₂ |

| Molecular Weight | 125.20 g/mol |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of DL-Valine-d8.

| Property | Value |

| Physical State | Solid |

| Appearance | White to Off-White Solid |

| Melting Point | 295 °C (subl.) (lit.) |

| Isotopic Purity | ≥98 atom % D |

| Assay | ≥99% (CP) |

| Storage Temperature | Room temperature |

Safety Data Sheet (SDS) Summary

The following information is a summary of the safety data for DL-Valine-d8, primarily sourced from the Safety Data Sheet provided by Cambridge Isotope Laboratories.

Hazard Identification

DL-Valine-d8 is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. However, it is recommended to handle it with care, following good industrial hygiene and safety practices.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.

-

Storage: Store in a cool, dry place away from light and moisture. Keep the container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Experimental Protocols and Methodologies

Currently, there are no standardized, publicly available experimental protocols specifically detailing the use of DL-Valine-d8. Its primary application is as an internal standard in mass spectrometry-based applications, such as in metabolomics and pharmacokinetic studies, for the quantification of unlabeled valine. The exact methodology will be highly dependent on the specific experimental design, instrumentation, and analytical goals.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for the assessment and implementation of safety protocols when handling a chemical substance like DL-Valine-d8 in a research environment.

References

The Role of DL-Valine-d8 in Unraveling Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes in real-time. Among the various tracers, deuterated amino acids, such as DL-Valine-d8, offer a non-radioactive and effective means to probe the complexities of amino acid metabolism. This technical guide provides an in-depth exploration of the role of DL-Valine-d8 in metabolic pathway analysis, offering detailed experimental protocols, data interpretation strategies, and visualization of relevant pathways and workflows.

DL-Valine-d8 is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) valine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling allows for the differentiation of the tracer from its endogenous, unlabeled counterpart by mass spectrometry. By introducing DL-Valine-d8 into a biological system, researchers can track its incorporation into downstream metabolites, thereby quantifying the activity of specific metabolic pathways.[1][2] This approach, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates of metabolic reactions.[3]

Core Concepts: DL-Valine-d8 as a Metabolic Tracer

The utility of DL-Valine-d8 in metabolic analysis stems from two primary applications: as a tracer for metabolic flux analysis and as an internal standard for accurate quantification of unlabeled valine and other metabolites.

-

Metabolic Flux Analysis (MFA): When introduced to cells or organisms, DL-Valine-d8 is taken up and metabolized alongside natural valine. By measuring the abundance and isotopic enrichment of downstream metabolites over time, researchers can calculate the rate of valine catabolism and its contribution to other metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1][2] This provides a dynamic view of metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders.

-

Internal Standard for Quantification: In metabolomics studies, accurate quantification of metabolite concentrations is crucial. DL-Valine-d8 can be added to biological samples at a known concentration during sample preparation. Because it is chemically identical to natural valine, it behaves similarly during extraction and analysis. By comparing the mass spectrometry signal of the labeled standard to the unlabeled endogenous metabolite, precise quantification can be achieved, correcting for variations in sample handling and instrument response.

The Metabolic Pathway of Valine Catabolism

Valine, as a branched-chain amino acid, undergoes a specific catabolic pathway primarily initiated in the mitochondria of tissues like skeletal muscle, liver, and adipose tissue. Understanding this pathway is fundamental to interpreting data from DL-Valine-d8 tracer studies. The key steps are outlined below.

References

- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with DL-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling using DL-Valine-d8. It is designed to be a valuable resource for researchers in academia and industry who are engaged in proteomics, metabolic research, and preclinical drug development.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to track the metabolic fate of molecules and quantify changes in the abundance of proteins and metabolites. In contrast to radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies. The core principle involves replacing atoms in a molecule with their heavier stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H or 'D'). This mass shift allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).

DL-Valine-d8 is a deuterated form of the essential branched-chain amino acid valine, where eight hydrogen atoms have been replaced by deuterium. It serves as a tracer that can be incorporated into newly synthesized proteins, enabling the measurement of protein turnover, flux through metabolic pathways, and the identification of drug-protein interactions.

The Significance of DL-Valine-d8

Valine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet[1]. This makes it an excellent tracer for studying protein synthesis and degradation, as its incorporation directly reflects these processes. The use of the DL-racemic mixture (both D- and L-isomers) is common for synthetic labeled compounds. While L-valine is the isomer incorporated into proteins, D-amino acids have distinct metabolic fates and are primarily utilized by bacteria[2][3][4]. In the context of mammalian studies, the L-valine-d8 component is the primary tracer for protein synthesis. The deuteration of valine provides a significant mass shift that is readily detectable by mass spectrometry.

Core Applications of DL-Valine-d8

The versatility of DL-Valine-d8 makes it applicable to a variety of research areas:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteomes[5]. Cells are grown in media containing either "light" (unlabeled) or "heavy" (isotope-labeled) amino acids. By comparing the mass spectra of peptides from different cell populations, relative protein abundance can be accurately determined. DL-Valine-d8 can be used as the "heavy" amino acid in SILAC experiments.

-

Protein Turnover Studies: By introducing DL-Valine-d8 into a biological system and monitoring its incorporation into proteins over time, researchers can calculate the rates of protein synthesis and degradation. This is crucial for understanding protein homeostasis in various physiological and pathological states.

-

Metabolic Flux Analysis: Tracing the metabolic fate of the deuterated valine provides insights into the activity of metabolic pathways. Valine is a precursor for the synthesis of other molecules, and tracking the deuterium label can elucidate the flow of metabolites through these pathways.

-

Drug Development and Metabolism Studies: DL-Valine-d8 can be used as an internal standard for quantifying the levels of unlabeled valine in biological samples. Furthermore, stable isotope labeling can be employed to study drug-protein interactions and to understand the metabolic fate of drug candidates. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile.

Quantitative Data in Stable Isotope Labeling

The precise mass difference between the light and heavy isotopic forms of a molecule is fundamental to quantitative analysis.

Mass Shift Information

The incorporation of DL-Valine-d8 into a peptide results in a predictable mass shift. The following table summarizes the mass of the unlabeled L-valine and the mass shift observed with L-Valine-d8.

| Amino Acid | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

| L-Valine | 117.07898 | 125.12928 | +8.0503 |

Note: The mass shift is due to the replacement of 8 hydrogen atoms (1.007825 Da each) with 8 deuterium atoms (2.014102 Da each).

Representative Protein Turnover Rates

The rate of protein turnover can vary significantly between different proteins and cellular compartments. The following table provides examples of protein half-lives determined using stable isotope labeling techniques.

| Protein | Tissue/Cell Line | Half-life |

| Average HeLa Protein | HeLa Cells | ~20 hours |

| Liver Mitochondrial Proteins (Median) | Mouse Liver | ~4.2 days |

| Heart Mitochondrial Proteins (Median) | Mouse Heart | ~16.4 days |

Experimental Protocols

This section provides detailed methodologies for key experiments using DL-Valine-d8.

In Vitro Labeling: SILAC with DL-Valine-d8

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations.

Materials:

-

Cell culture medium deficient in L-valine (e.g., SILAC DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Valine

-

"Heavy" DL-Valine-d8

-

Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin, MS-grade

-

Sample preparation reagents for mass spectrometry (e.g., reduction and alkylation reagents, solid-phase extraction cartridges)

Procedure:

-

Medium Preparation:

-

Prepare "light" medium by supplementing the valine-deficient medium with "light" L-Valine to the desired final concentration.

-

Prepare "heavy" medium by supplementing the valine-deficient medium with "heavy" DL-Valine-d8 to the same final concentration.

-

Add dFBS and other necessary supplements to both media.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid (ideally >97%).

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Wash the cells with ice-cold PBS.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.

-

Lyse the combined cells in lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate.

-

Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel tryptic digestion. This involves reduction, alkylation, and overnight digestion with trypsin.

-

-

Mass Spectrometry Analysis:

-

Clean up the resulting peptide mixture using solid-phase extraction.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

-

These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.

-

In Vivo Labeling in a Rodent Model

This protocol describes a general workflow for an in vivo protein turnover study in mice.

Materials:

-

Custom rodent diet with a defined amino acid composition, lacking valine.

-

"Light" L-Valine

-

"Heavy" DL-Valine-d8

-

Anesthesia

-

Tissue homogenization buffer

-

Liquid nitrogen

Procedure:

-

Diet Formulation:

-

Prepare a custom diet where a known percentage of the valine is "heavy" DL-Valine-d8.

-

-

Animal Acclimation and Labeling:

-

Acclimate the mice to the custom diet containing only "light" L-Valine.

-

Switch the mice to the diet containing "heavy" DL-Valine-d8 to initiate the labeling period.

-

-

Time-Course Tissue Collection:

-

At various time points during the labeling period, euthanize a subset of the animals.

-

Rapidly dissect the tissues of interest and flash-freeze them in liquid nitrogen.

-

-

Protein Extraction and Digestion:

-

Homogenize the frozen tissues in a suitable buffer to extract proteins.

-

Quantify the protein concentration.

-

Perform tryptic digestion of the protein extracts as described in the SILAC protocol.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide samples by LC-MS/MS.

-

Determine the rate of incorporation of DL-Valine-d8 into peptides over time.

-

Calculate protein turnover rates by fitting the incorporation data to an exponential rise to maximum model.

-

Visualizing Workflows and Pathways

Valine Catabolism Pathway

The following diagram illustrates the metabolic breakdown of L-valine.

Caption: Metabolic pathway of L-valine catabolism.

SILAC Experimental Workflow

This diagram outlines the major steps in a typical SILAC experiment.

Caption: A generalized workflow for a SILAC experiment.

Drug-Protein Interaction Study Workflow

This diagram illustrates a workflow for identifying drug targets or off-target effects using stable isotope labeling.

References

- 1. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 3. aminoco.com [aminoco.com]

- 4. mdpi.com [mdpi.com]

- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

The Use of DL-Valine-d8 as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Valine-d8, a stable isotope-labeled amino acid, as a tracer for studying metabolic pathways and protein dynamics in biological systems. This document details the core principles of stable isotope tracing, experimental design considerations, and specific protocols for sample preparation and analysis, with a focus on mass spectrometry-based techniques.

Introduction to Stable Isotope Tracing with DL-Valine-d8

Stable isotope tracing is a powerful methodology used to investigate the intricate network of biochemical reactions within living organisms.[1] By introducing molecules labeled with stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can track the metabolic fate of these compounds.[2] DL-Valine-d8 is a deuterated form of the essential branched-chain amino acid (BCAA) valine, where eight hydrogen atoms have been replaced by deuterium.[3] This heavy-labeled variant serves as an ideal tracer for several key applications in biological research, including:

-

Metabolic Flux Analysis: Quantifying the rate of flow of metabolites through a particular metabolic pathway.[4]

-

Protein Synthesis and Turnover: Measuring the rates of protein synthesis, breakdown, and turnover in various tissues.[5]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the relative quantification of protein abundance between different cell populations.

-

Internal Standard: Serving as an internal standard for the accurate quantification of unlabeled valine and other analytes in mass spectrometry-based assays.

Valine is an essential amino acid, meaning it cannot be synthesized by animals and must be obtained from the diet. Its catabolism begins with transamination to α-ketoisovalerate, which is then converted to isobutyryl-CoA and subsequently to succinyl-CoA, an intermediate of the citric acid cycle. This central role in both protein synthesis and energy metabolism makes valine an excellent target for metabolic studies.

Data Presentation: Quantitative Analysis of Protein Turnover

Table 1: In Vivo Administration of L-Valine-d8 for Protein Turnover Studies.

| Parameter | Study Details |

| Tracer | L-Valine-d8 (deuterated valine) |

| Model Organism | Chickens and Mice |

| Administration | Incorporated into a semi-synthetic diet at a relative isotopic abundance (RIA) of 0.5. |

| Duration | Up to 12 days. |

| Tissues Analyzed | Liver, Kidneys, Heart, Skeletal Muscle |

| Precursor Pool Analysis | Major urinary proteins (MUPs) were used to non-invasively track the labeling trajectory. |

Data synthesized from descriptions of studies using L-Valine-d8 as a dietary tracer.

Table 2: Representative Fractional Synthetic Rates (FSR) of Muscle Protein.

This table presents hypothetical, yet representative, data for muscle protein FSR as would be calculated from a study using a deuterated valine tracer. The values are based on typical FSRs reported in the literature for similar studies with other labeled amino acids.

| Condition | Fractional Synthetic Rate (%/day) |

| Control Diet | 1.5 ± 0.2 |

| High-Protein Diet | 2.1 ± 0.3 |

| After Exercise | 2.5 ± 0.4 |

These values are illustrative and based on typical results from muscle protein synthesis studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of deuterated valine as a tracer.

In Vivo Labeling for Protein Turnover Analysis in Animal Models

This protocol is based on studies that have successfully used L-Valine-d8 to measure protein turnover in chickens and mice.

Objective: To measure the rate of protein synthesis in various tissues by feeding animals a diet containing L-Valine-d8.

Materials:

-

L-Valine-d8

-

Semi-synthetic diet formulation

-

Metabolic cages for sample collection

-

Liquid nitrogen for snap-freezing tissues

-

Homogenizer

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

-

Diet Preparation: Formulate a semi-synthetic diet where a known proportion of the valine is L-Valine-d8. A relative isotopic abundance (RIA) of 0.5 is a common starting point to ensure palatability and maintain normal growth rates.

-

Animal Acclimatization: Acclimate the animals to the semi-synthetic diet with unlabeled valine before introducing the labeled diet.

-

Tracer Administration: Switch the animals to the L-Valine-d8 containing diet. The duration of the labeling period can range from hours to several days depending on the turnover rate of the proteins of interest.

-

Sample Collection:

-

Non-invasive monitoring: Collect urine at regular intervals to analyze the isotopic enrichment of secreted proteins like major urinary proteins (MUPs), which reflect the precursor pool enrichment in the liver.

-

Tissue collection: At designated time points, euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, kidney, heart, skeletal muscle). Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity. Store at -80°C until analysis.

-

-

Protein Extraction and Digestion:

-

Homogenize the frozen tissue samples.

-

Isolate the protein fraction.

-

Perform in-gel or in-solution digestion of the proteins using an appropriate protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by MALDI-TOF MS or LC-MS/MS.

-

Identify peptides containing valine.

-

Determine the isotopic enrichment by measuring the ratio of the ion intensity of the peptide containing L-Valine-d8 to the unlabeled peptide.

-

-

Data Analysis:

-

Calculate the fractional synthetic rate (FSR) of individual proteins based on the rate of incorporation of L-Valine-d8 over time.

-

Metabolite Extraction from Cultured Cells

This protocol provides a general method for extracting metabolites from cells grown in culture that have been labeled with DL-Valine-d8.

Objective: To extract polar metabolites from cultured cells for mass spectrometry analysis.

Materials:

-

Cell culture medium deficient in valine

-

DL-Valine-d8

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol

-

Cell scraper

-

Centrifuge

-

Mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a standard medium to the desired confluency.

-

To initiate labeling, replace the standard medium with a valine-deficient medium supplemented with a known concentration of DL-Valine-d8.

-

Incubate the cells for a time course appropriate for the metabolic pathway under investigation. For rapid pathways, time points in minutes may be necessary, while for pathways with slower turnover, several hours may be required.

-

-

Quenching and Washing:

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.

-

-

Metabolite Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to cover the cells.

-

Incubate on ice for 10-15 minutes to allow for cell lysis and metabolite extraction.

-

Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Clarification:

-

Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

-

Sample Preparation for MS:

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried metabolites in a solvent compatible with the mass spectrometry method (e.g., 50% methanol/water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a method optimized for the separation and detection of amino acids and their metabolites.

-

Monitor for the mass shift corresponding to the incorporation of deuterium from DL-Valine-d8 into downstream metabolites.

-

Visualizations: Pathways and Workflows

Valine Catabolic Pathway

The following diagram illustrates the major steps in the catabolism of valine, which ultimately leads to the production of succinyl-CoA, an intermediate in the citric acid cycle.

General Experimental Workflow for In Vivo Stable Isotope Tracing

This diagram outlines a typical workflow for conducting a stable isotope tracing experiment in an animal model.

Logical Relationship for SILAC-based Quantitative Proteomics

This diagram illustrates the core logic of a SILAC experiment for relative protein quantification.

Conclusion

DL-Valine-d8 is a versatile and powerful tracer for elucidating the dynamics of valine metabolism and protein turnover in a variety of biological systems. Its application, in conjunction with modern mass spectrometry techniques, provides researchers and drug development professionals with a robust tool to quantitatively assess metabolic fluxes and proteomic changes. The protocols and data presented in this guide offer a framework for designing and implementing studies that leverage the capabilities of stable isotope tracing to gain deeper insights into cellular and organismal physiology. As analytical technologies continue to advance, the use of tracers like DL-Valine-d8 will undoubtedly play an increasingly important role in advancing our understanding of complex biological processes in both health and disease.

References

Understanding the In Vivo Metabolism of DL-Valine-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolite flux in vivo. DL-Valine-d8, a deuterated isotopologue of the essential branched-chain amino acid (BCAA) valine, serves as a powerful tracer to investigate various aspects of protein synthesis, energy metabolism, and cellular signaling. This technical guide provides a comprehensive overview of the in vivo metabolism of DL-Valine-d8, detailing its metabolic fate, relevant signaling pathways, experimental protocols for its use, and quantitative data from stable isotope tracer studies. By leveraging techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of deuterium from DL-Valine-d8 into downstream metabolites, offering a dynamic view of metabolic processes in living organisms.

Core Metabolic Pathway of Valine

Valine, along with leucine and isoleucine, is a branched-chain amino acid, and its catabolism is a crucial process for energy production and providing intermediates for other metabolic pathways. The metabolism of DL-Valine-d8 follows the same pathway as its unlabeled counterpart. The initial steps of BCAA catabolism are shared among all three BCAAs and primarily occur in skeletal muscle.

The catabolic pathway of valine can be summarized as follows:

-

Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This reaction removes the amino group from valine, converting it to its corresponding α-keto acid, α-ketoisovalerate (KIV).

-

Oxidative Decarboxylation: KIV then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in BCAA catabolism.

-

Subsequent Reactions: The product of the BCKDH reaction enters a series of reactions that ultimately lead to the formation of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, highlighting the glucogenic nature of valine.

Signaling Pathways Influenced by Valine Metabolism

Valine metabolism is not only crucial for energy homeostasis but is also intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and stress responses.

AMPK-mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cellular energy status and protein synthesis. Valine and its metabolites can influence this axis. For instance, an abundance of valine can lead to the activation of mTORC1, a key promoter of protein synthesis. Conversely, the energy-sensing AMPK pathway can be inhibited by high ATP levels resulting from valine catabolism, further promoting anabolic processes through the mTOR pathway.

Figure 1: Influence of Valine Metabolism on the AMPK-mTOR Signaling Pathway.

HDAC6-TET2-TDG Signaling Axis

Recent research has uncovered a novel role for valine in regulating DNA damage and demethylation through the histone deacetylase 6 (HDAC6), ten-eleven translocation 2 (TET2), and thymine DNA glycosylase (TDG) signaling axis. In a state of valine deprivation, HDAC6 translocates to the nucleus, where it deacetylates and activates TET2. This leads to increased DNA demethylation and can induce DNA damage through the action of TDG. This pathway highlights a direct link between nutrient availability and genomic integrity.

Figure 2: The HDAC6-TET2-TDG Signaling Axis in Response to Valine Deprivation.

Quantitative Data from In Vivo Stable Isotope Studies

The use of stable isotope-labeled amino acids allows for the precise quantification of their kinetics in vivo. The following table summarizes representative data from a study in healthy men using a primed, constant infusion of L-[1-¹³C,¹⁵N]valine to determine valine kinetics in the postabsorptive state. While this study did not use DL-Valine-d8, the parameters measured are directly analogous to what can be determined using a deuterated tracer.

| Parameter | Mean Value (μmol·kg⁻¹·h⁻¹) | Standard Error (SE) |

| Valine Carbon Flux | 80.3 | 1.2 |

| Valine Oxidation Rate | 11.8 | 0.6 |

| Valine Deamination | 84.0 | 3.5 |

| Valine Reamination | 72.2 | 3.3 |

| Data adapted from a study using L-[1-¹³C,¹⁵N]valine in healthy adult males.[1] |

These data illustrate the dynamic nature of valine metabolism, with significant portions of the valine flux being directed towards oxidation and transamination.

Experimental Protocols

The following sections provide detailed methodologies for conducting in vivo metabolic studies using DL-Valine-d8.

Animal Model and Study Design

A common experimental design involves the use of mice for in vivo tracer studies.

Figure 3: General Experimental Workflow for an In Vivo DL-Valine-d8 Tracer Study.

1. Animal Preparation:

-

Acclimatization: House mice (e.g., C57BL/6J) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

-

Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water to achieve a postabsorptive state.

-

Catheterization (Optional): For conscious and freely moving animals, surgical implantation of a catheter into a vessel (e.g., jugular vein) may be performed several days prior to the infusion study to minimize stress on the day of the experiment.

2. DL-Valine-d8 Tracer Infusion:

-

Tracer Preparation: Prepare a sterile solution of DL-Valine-d8 in saline.

-

Priming Dose: Administer a bolus injection of DL-Valine-d8 to rapidly achieve isotopic steady-state in the plasma. The exact amount should be determined empirically but is typically a multiple of the infusion rate.

-

Constant Infusion: Immediately following the bolus, begin a constant intravenous infusion of the DL-Valine-d8 solution using a syringe pump. The infusion period typically lasts for several hours (e.g., 2-4 hours) to ensure isotopic equilibrium in the plasma and tissues of interest.

Sample Collection and Processing

1. Blood Sampling:

-

Collect small blood samples (e.g., 20-50 µL) at predetermined time points during the infusion (e.g., 0, 60, 90, 120 minutes) from the tail vein or a pre-implanted catheter.

-

Immediately place the blood in tubes containing an anticoagulant (e.g., EDTA) and keep on ice.

-

Centrifuge the blood at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

2. Tissue Harvesting:

-

At the end of the infusion period, euthanize the animal according to approved protocols.

-

Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, adipose tissue).

-

Freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to immediately halt metabolic activity.

-

Store the frozen tissues at -80°C until metabolite extraction.

Metabolite Extraction and Analysis

1. Metabolite Extraction from Plasma:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio (solvent:plasma).

-

Vortex the mixture and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. Metabolite Extraction from Tissue:

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Add a cold extraction solvent (e.g., 80% methanol) to the powdered tissue.

-

Homogenize the sample using a bead beater or other appropriate homogenizer.

-

Centrifuge the homogenate at high speed at 4°C to pellet the cellular debris.

-

Collect the supernatant and dry it as described for plasma samples.

3. Derivatization (for GC-MS):

-

To increase the volatility of the amino acids for gas chromatography, derivatize the dried extracts. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. Mass Spectrometry Analysis:

-

Reconstitute the dried extracts (or derivatized samples) in an appropriate solvent.

-

Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

For GC-MS, monitor the ion fragments corresponding to both unlabeled and deuterated valine and its downstream metabolites.

-

For LC-MS/MS, use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the analytes of interest.

5. Data Analysis and Flux Calculation:

-

Determine the isotopic enrichment of valine and its metabolites in plasma and tissues. Isotopic enrichment is the fraction of the metabolite pool that is labeled with the stable isotope.

-

Use metabolic flux analysis (MFA) models to calculate the rates of metabolic pathways (fluxes). For simple steady-state models, the rate of appearance (Ra) of valine can be calculated using the formula: Ra = Infusion Rate / Plasma Enrichment.

Conclusion

DL-Valine-d8 is a versatile and powerful tool for the in vivo investigation of branched-chain amino acid metabolism. By employing stable isotope tracer methodologies in conjunction with advanced analytical techniques, researchers can gain detailed insights into the kinetics of valine metabolism and its influence on critical cellular signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting in vivo studies aimed at understanding the role of valine metabolism in health and disease, ultimately aiding in the development of novel therapeutic strategies for metabolic disorders.

References

In-Depth Technical Guide: Preliminary Research Applications of DL-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine-d8, a stable isotope-labeled form of the essential amino acid valine, serves as a critical tool in preliminary research, particularly in the fields of metabolomics, pharmacokinetics, and clinical diagnostics. Its primary utility lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of eight deuterium atoms results in a distinct mass shift, allowing for precise differentiation from its endogenous, unlabeled counterpart without altering its chemical properties. This guide provides a comprehensive overview of the core applications of DL-Valine-d8, complete with experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows.

Core Applications of DL-Valine-d8

The primary application of DL-Valine-d8 is as an internal standard to ensure the accuracy and reliability of quantitative analyses. Stable isotope-labeled standards are considered the gold standard for internal standardization as they co-elute with the analyte of interest and experience similar ionization suppression or enhancement effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

Key research areas where DL-Valine-d8 is employed include:

-

Metabolomics and Metabolic Profiling: In studies investigating metabolic signatures of diseases, such as the analysis of branched-chain amino acids (BCAAs) in acute cardioembolic stroke, DL-Valine-d8 is used for quality control and normalization of the analytical data.[1]

-

Newborn Screening: DL-Valine-d8 is utilized in newborn screening panels for the detection of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). MSUD is characterized by the accumulation of BCAAs, including valine. The use of a deuterated internal standard allows for the accurate quantification of valine levels in dried blood spots.

-

Pharmacokinetic Studies: While direct studies detailing the pharmacokinetics of DL-Valine-d8 are not extensively published, the principles of using stable isotope-labeled compounds as tracers are well-established in drug metabolism and pharmacokinetic (DMPK) studies. Deuteration can subtly alter the metabolic profile of a molecule, a phenomenon that can be investigated using compounds like DL-Valine-d8.

Quantitative Data Summary

The following tables summarize key quantitative information regarding DL-Valine-d8 and its application in research.

Table 1: Physicochemical Properties of DL-Valine-d8

| Property | Value | Source |

| Molecular Formula | C₅H₃D₈NO₂ | [2] |

| Molecular Weight | 125.20 g/mol | [2] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Form | Solid | [3] |

| Storage Temperature | Room Temperature |

Table 2: Application in Newborn Screening for Maple Syrup Urine Disease (MSUD)

| Parameter | Normal Newborns (Mean ± SD) | MSUD Patients | Method | Source |

| Valine Concentration (µmol/L) | 131 ± 58 | Elevated | Tandem Mass Spectrometry | |

| (Leucine + Isoleucine) / Phenylalanine Ratio | 2.5 ± 0.49 | > 9.0 | Tandem Mass Spectrometry | |

| Valine / Phenylalanine Ratio | 2.18 ± 0.51 | Not specified | Tandem Mass Spectrometry |

Experimental Protocols

Metabolite Profiling in Plasma for Ischemic Stroke Research

This protocol is a representative example of how DL-Valine-d8 is used as an internal standard in a metabolomics study.

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of a cold (-20°C) protein precipitation solvent (e.g., methanol or a mixture of acetonitrile:isopropanol:water).

-

Add the internal standard, DL-Valine-d8, to the precipitation solvent to achieve a final concentration suitable for detection and quality control monitoring.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, containing the metabolites, to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

-

Mobile Phase A: Water with an additive such as 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with an additive such as 0.1% formic acid.

-

Gradient: A suitable gradient program to separate the amino acids and other metabolites of interest.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolites and the internal standard.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for valine and DL-Valine-d8.

-

Quality Control: The peak area of DL-Valine-d8 is monitored across all samples. Any sample with an internal standard signal deviating significantly (e.g., by more than two standard deviations from the mean of all injections) may be excluded from further analysis to ensure data quality.

-

Newborn Screening for Maple Syrup Urine Disease (MSUD)

This protocol outlines the general steps for using DL-Valine-d8 in the analysis of dried blood spots for MSUD screening.

a. Sample Preparation

-

Punch a small disc (e.g., 3 mm) from the dried blood spot on the newborn screening card.

-

Place the disc in a well of a 96-well microtiter plate.

-

Add an extraction solution containing the internal standard, DL-Valine-d8, to each well. The solvent is typically methanol-based.

-

Agitate the plate for a set period (e.g., 30 minutes) to ensure complete extraction of the amino acids.

-

Transfer the extract to a new plate for analysis.

b. Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS)

-

In many high-throughput newborn screening labs, a flow injection analysis approach is used without chromatographic separation to increase sample throughput.

-

The extracted sample is directly injected into the mass spectrometer.

-

The concentrations of valine and other amino acids are determined by comparing their signal intensities to those of their respective stable isotope-labeled internal standards.

-

Elevated levels of valine, along with leucine and isoleucine, are indicative of MSUD.

Visualizations

Valine Catabolism Pathway

The following diagram illustrates the catabolic pathway of valine, a crucial metabolic process that is disrupted in Maple Syrup Urine Disease.

Experimental Workflow for Metabolite Profiling

This diagram outlines the typical workflow for a metabolomics experiment utilizing DL-Valine-d8 as an internal standard.

Logical Relationship: Role of Internal Standard

This diagram illustrates the logical role of an internal standard like DL-Valine-d8 in ensuring accurate quantification in mass spectrometry.

Conclusion

DL-Valine-d8 is an indispensable tool for researchers engaged in the quantitative analysis of amino acids and broader metabolic profiling. Its application as an internal standard significantly enhances the accuracy, precision, and reliability of mass spectrometry-based methods. This technical guide provides a foundational understanding of its primary applications, supported by practical experimental protocols and illustrative diagrams. As the fields of metabolomics and personalized medicine continue to advance, the use of stable isotope-labeled standards like DL-Valine-d8 will remain a cornerstone of robust and reproducible research.

References

Methodological & Application

Application Notes and Protocols for DL-Valine-d8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DL-Valine-d8, a stable isotope-labeled amino acid, in cell culture for quantitative proteomics and metabolic studies. The primary application detailed is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for comparative analysis of protein abundance between different cell populations.

Introduction to SILAC using DL-Valine-d8

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between two or more cell populations using mass spectrometry (MS).[1] The principle involves replacing a standard essential amino acid in the cell culture medium with its heavy stable isotope counterpart.

In this protocol, the natural ("light") L-valine is replaced with its deuterated ("heavy") form, DL-Valine-d8. As cells are cultured in this "heavy" medium, they incorporate DL-Valine-d8 into newly synthesized proteins.[2] After a sufficient number of cell divisions, the entire proteome becomes labeled.[3]

When the "heavy" labeled cell population (e.g., treated cells) is mixed with a "light" unlabeled population (e.g., control cells), the corresponding proteins can be differentiated by their mass shift in the mass spectrometer. DL-Valine-d8 introduces a mass shift of +8 Daltons for each valine residue in a peptide.[4] The ratio of the peak intensities of the heavy and light peptides directly corresponds to the relative abundance of the protein in the two samples.[5]

Key Applications of DL-Valine-d8 in Cell Culture

-

Quantitative Proteomics: Accurately compare protein expression levels between different experimental conditions, such as drug treatment versus control.

-

Protein Turnover Studies: By introducing DL-Valine-d8 at a specific time point (pulse-SILAC), researchers can measure the rates of protein synthesis and degradation.

-

Post-Translational Modification (PTM) Analysis: In conjunction with enrichment techniques, SILAC with DL-Valine-d8 can be used to quantify changes in PTMs like phosphorylation and ubiquitination.

-

Studying Signaling Pathways: Elucidate the dynamics of signaling pathways by quantifying changes in the abundance of pathway components upon stimulation or inhibition. Valine metabolism itself has been shown to influence key signaling pathways such as AKT/mTOR, AMPK-mTOR, and NF-κB.